2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Overview
Description
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with benzylamine under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including sulfonylation and cyclopentylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-propylbenzamide
- N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-methylacetamide
Uniqueness
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-13-12-19(14-21(20)29-2)30(26,27)24(15-17-8-4-3-5-9-17)16-22(25)23-18-10-6-7-11-18/h3-5,8-9,12-14,18H,6-7,10-11,15-16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQUGXSFMPZXBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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